molecular formula C7H7NOS B095315 1-methyl-4-(sulfinylamino)benzene CAS No. 15795-42-3

1-methyl-4-(sulfinylamino)benzene

Cat. No.: B095315
CAS No.: 15795-42-3
M. Wt: 153.2 g/mol
InChI Key: KLHMRBYLBVCGDT-UHFFFAOYSA-N
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Description

1-methyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of sulfinylamines and is characterized by the presence of a sulfinyl group (-SO) attached to the nitrogen atom of a benzenamine structure.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(sulfinylamino)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in nucleophilic addition and substitution reactions, leading to the formation of various products. The compound’s effects are mediated by its ability to form stable intermediates and react with other molecules, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-methyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMRBYLBVCGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166332
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-42-3
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Sulfinyl-p-toluidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does N-Sulfinyl-p-toluidine react with formic acid?

A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []

Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?

A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.

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